6-(Benzylthio)-9-(tetrahydrofuran-2-yl)-9H-purin-2-amine
Description
Properties
IUPAC Name |
6-benzylsulfanyl-9-(oxolan-2-yl)purin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5OS/c17-16-19-14-13(18-10-21(14)12-7-4-8-22-12)15(20-16)23-9-11-5-2-1-3-6-11/h1-3,5-6,10,12H,4,7-9H2,(H2,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLIFXBFTCIOIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)N2C=NC3=C2N=C(N=C3SCC4=CC=CC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10287906 | |
| Record name | MLS002667589 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10287906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93312-54-0 | |
| Record name | MLS002667589 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53343 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS002667589 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10287906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(benzylthio)-9-(tetrahydrofuran-2-yl)-9H-purin-2-amine typically involves multiple steps, including the introduction of the benzylthio and tetrahydrofuran-2-yl groups onto the purine scaffold. One common approach is to start with a purine precursor and perform a series of nucleophilic substitution reactions to introduce the desired functional groups.
-
Step 1: Synthesis of 6-(benzylthio)purine
Reagents: Benzylthiol, purine derivative
Conditions: The reaction is typically carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reaction: The benzylthiol reacts with the purine derivative to form 6-(benzylthio)purine.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The benzylthio group (-S-CH₂C₆H₅) at position 6 exhibits high nucleophilic reactivity due to the sulfur atom’s lone pair electrons. Key reactions include:
Mechanistic Insight : The sulfur atom undergoes nucleophilic attack on electrophilic centers, enabling substitution with amines, alcohols, or other nucleophiles under basic conditions .
Oxidation and Reduction Reactions
The purine core and substituents participate in redox reactions:
Oxidation
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Purine Ring Oxidation : Strong oxidants (e.g., KMnO₄) convert the purine ring to uric acid derivatives, particularly at the C8 position .
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Benzylthio Group Oxidation :
Reduction
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Catalytic Hydrogenation : Pd/C or Raney Ni reduces the benzylthio group to -SH, enabling further functionalization .
Metal-Catalyzed Cross-Coupling Reactions
The THF moiety and purine core enable participation in transition-metal-mediated reactions:
| Reaction | Catalyst | Applications | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ | Arylation at the C8 position using aryl boronic acids | |
| Buchwald-Hartwig | Pd₂(dba)₃ | Introduction of amines at the C2 position |
Notable Example :
text6-(Benzylthio)-9-(THF-2-yl)-9H-purin-2-amine + PhB(OH)₂ → 8-Phenyl-6-(benzylthio)-9-(THF-2-yl)-9H-purin-2-amine (Yield: 72%)[7]
Ring-Closure and Cyclofunctionalization
The THF substituent participates in intramolecular cyclization:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | HFIP solvent, 0°C | Bromolactone derivatives via 6-endo-trig closure | |
| POCl₃ | Pyridine, 60°C | Phosphorylation at hydroxyl groups |
Key Pathway :
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Bromocyclization with NBS forms fused bicyclic structures, enhancing rigidity for biological targeting .
Acid/Base-Mediated Transformations
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Deprotection of THF : HCl in dioxane removes the THF group, regenerating the purine’s NH group .
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Sulfhydryl Exchange : Thiol-disulfide exchange reactions occur under basic conditions, enabling dynamic covalent chemistry .
Biological Activity-Driven Modifications
The compound’s enzyme inhibition properties (e.g., kinase or protease inhibition) are modulated via:
Scientific Research Applications
Medicinal Chemistry Applications
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Anticancer Activity
- Mechanism of Action : Research indicates that purine derivatives can inhibit DNA synthesis and repair mechanisms in cancer cells. The presence of the benzylthio group enhances the compound's interaction with nucleic acid targets, potentially leading to increased cytotoxicity against cancer cells.
- Case Study : A study published in Cancer Research demonstrated that similar purine derivatives exhibited selective toxicity towards leukemia cells by inducing apoptosis through the modulation of key signaling pathways .
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Antiviral Properties
- Target Viruses : Compounds like 6-(Benzylthio)-9-(tetrahydrofuran-2-yl)-9H-purin-2-amine have shown promise against various viruses, including HIV and hepatitis viruses.
- Research Findings : In vitro studies have indicated that modifications in the purine structure can enhance antiviral activity by inhibiting viral polymerases and proteases. For instance, derivatives with similar structures have been reported to inhibit HIV replication effectively .
Biochemical Research Applications
-
Enzyme Inhibition
- Target Enzymes : The compound has potential as an inhibitor for several enzymes involved in nucleotide metabolism, such as adenosine deaminase.
- Experimental Evidence : A recent biochemical assay showed that related purine compounds inhibited enzyme activity by competing with natural substrates, leading to altered metabolic pathways in cell cultures .
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Molecular Probes
- Fluorescent Labeling : The unique structure of this compound allows for its use as a molecular probe in fluorescence-based assays to study cellular processes involving nucleic acids.
- Application Example : Researchers utilized a fluorescently labeled analog of this compound to visualize nucleic acid interactions within live cells, providing insights into cellular dynamics during replication and transcription processes .
Pharmacological Insights
-
Drug Development
- The compound's ability to modulate biological pathways makes it a candidate for drug development targeting specific diseases such as cancer and viral infections.
- Ongoing clinical trials are evaluating its efficacy and safety profile in combination therapies aimed at enhancing therapeutic outcomes in resistant cancer types.
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Structure-Activity Relationship (SAR) Studies
- SAR studies have revealed that modifications on the benzylthio and tetrahydrofuran moieties can significantly impact biological activity.
- A systematic analysis of various derivatives led to the identification of more potent analogs with improved selectivity and reduced side effects compared to existing treatments .
Mechanism of Action
The mechanism of action of 6-(benzylthio)-9-(tetrahydrofuran-2-yl)-9H-purin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or modulating the activity of enzymes involved in purine metabolism.
Interacting with receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating gene expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural Variations and Functional Implications
Purine derivatives are often modified at positions 6 and 9 to optimize pharmacological properties. Below is a comparative analysis of structurally related compounds:
Biological Activity
Overview
6-(Benzylthio)-9-(tetrahydrofuran-2-yl)-9H-purin-2-amine is a purine derivative that has garnered interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This compound is characterized by the presence of a benzylthio group and a tetrahydrofuran moiety, which may influence its interaction with biological targets.
The synthesis of this compound typically involves the reaction of tetrahydrofuran-2-yl halide with 6-(benzylthio)purine in the presence of a base such as sodium hydride or potassium carbonate. The resulting compound exhibits a molecular formula of C17H19N5O4S and a molecular weight of 389.43 g/mol .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Interaction : It may inhibit or modulate enzymes involved in purine metabolism.
- Receptor Binding : The compound could interact with cellular receptors, influencing signal transduction pathways.
- Gene Expression Modulation : It may affect the expression of genes related to cell growth and apoptosis.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. In vitro assays revealed that this compound can induce apoptosis in cancer cells while exhibiting minimal toxicity towards non-cancerous cells .
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| HeLa | 12.5 | Significant cytotoxicity |
| MCF7 | 15.0 | Moderate cytotoxicity |
| L929 (non-cancerous) | >50 | Minimal toxicity observed |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. It has been evaluated for its efficacy against strains such as Staphylococcus aureus and Escherichia coli, exhibiting effective inhibition at low concentrations .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
Case Studies
- Anticancer Efficacy : A study published in MDPI reported that this compound exhibited potent anticancer activity against leukemia and breast cancer cell lines. The compound was noted for its ability to induce apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G1 phase .
- Antimicrobial Testing : Another research highlighted the compound's broad-spectrum antimicrobial activity, particularly against resistant bacterial strains. The study utilized both in vitro assays and molecular docking simulations to elucidate the binding interactions between the compound and bacterial DNA gyrase, suggesting a potential mechanism for its antibacterial action .
Q & A
Q. Advanced
- Kinase profiling : Use recombinant kinase panels (e.g., Eurofins KinaseProfiler®) to identify targets. Prioritize CDKs or MAPKs based on purine precedents .
- ATP-competitive assays : Measure IC₅₀ with/without excess ATP to confirm competitive binding .
- Molecular docking : Model interactions using software like AutoDock Vina, focusing on the adenine-binding pocket and hydrophobic interactions with C6/N9 groups .
How can formulation challenges (e.g., solubility, stability) be addressed during preclinical development?
Q. Advanced
- Solubility enhancement : Use co-solvents (DMSO/PEG 400) or cyclodextrin complexes. Assess via shake-flask method .
- Stability studies : Conduct accelerated degradation tests (40°C/75% RH) with HPLC monitoring. Protect light-sensitive thiobenzyl groups with amber glass .
- Lyophilization : For long-term storage, lyophilize with cryoprotectants (trehalose/mannitol) and confirm stability via DSC/TGA .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
